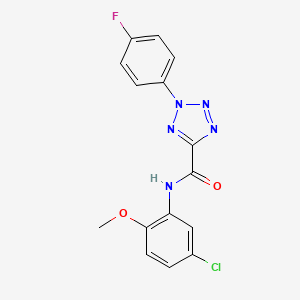

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-1,2,3-Triazole is a five-membered ring molecule that contains two nitrogen atoms and three carbon atoms . It’s a versatile heterocycle that’s found in many pharmaceuticals and agrochemicals . Compounds containing this moiety have a broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole compounds can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable, 19F NMR .Chemical Reactions Analysis

1H-1,2,3-Triazole analogs were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to the standard acetazolamide .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone”, focusing on six unique applications. Each section provides detailed information about the potential uses of this compound in various fields of research.

Cancer Research

Triazole derivatives have been explored for their potential as Bcr-Abl inhibitors in cancer treatment. These compounds, including variations of the one , have been designed and synthesized to target specific mutations in cancer cells, such as the threonine (315)→isoleucine (315) mutant .

Drug Discovery

The unique structure of 1,2,3-triazoles, which is a core component of your compound, has found broad applications in drug discovery. They are used in the synthesis of compounds with antiproliferative properties against various cancer cell lines .

Apoptosis Induction

Some triazole derivatives have shown the ability to induce apoptosis in cancer cells. For example, certain compounds have been studied for their effects on BT-474 cells, a breast cancer cell line, leading to apoptosis and inhibition of colony formation .

Antimicrobial Activity

The antimicrobial efficacy of 1,2,3-triazole hybrids has been evaluated through in vitro assays. These compounds have been synthesized using click chemistry and tested for their ability to combat microbial infections .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-4-3-12-13-15/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVPEDSEZVQTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)

![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2982279.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2982282.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride](/img/structure/B2982284.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2982286.png)

![2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2982290.png)

![8-allyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982291.png)